molecular formula C9H12O3 B074201 2,3-Dimethoxy-5-methylphenol CAS No. 1128-32-1

2,3-Dimethoxy-5-methylphenol

Cat. No. B074201
CAS RN: 1128-32-1
M. Wt: 168.19 g/mol
InChI Key: XBGHSBRNXBJICG-UHFFFAOYSA-N
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Patent
US04559177

Procedure details

To a dimethylformamide solution (30 ml) of 2,3-dimethoxy-5-methylphenol (3 g) is added bis(salicylidene)ethylenediiminocobalt(II) (35 mg) and the mixture is reacted and worked up in the same manner as Example 7. The resultant crude crystals are recrystallized from hexane. The above procedure yields 2,3-dimethoxy-5-methyl-1,4-benzoquinone (2.13 g) as orange-yellow needles melting at 59° C.-60° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([CH3:11])=[CH:5][C:4]=1[OH:12].CN(C)C=[O:16]>C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:1][O:2][C:3]1[C:4](=[O:12])[CH:5]=[C:6]([CH3:11])[C:7](=[O:16])[C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1OC)C)O
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
35 mg
Type
catalyst
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is reacted
CUSTOM
Type
CUSTOM
Details
The resultant crude crystals are recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
COC=1C(C=C(C(C1OC)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.